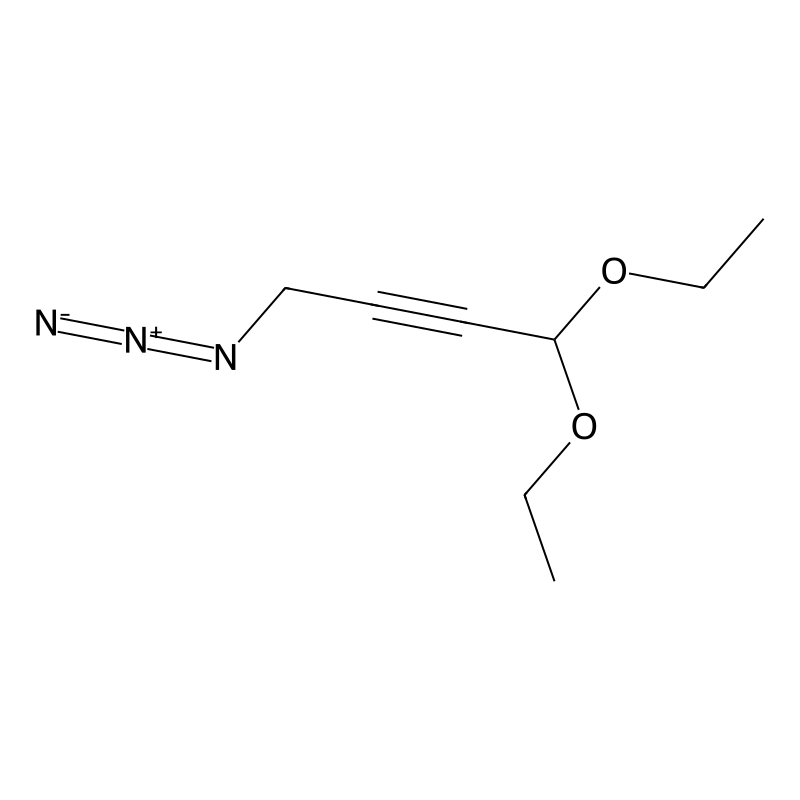

4-Azido-1,1-diethoxybut-2-yne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical databases such as PubChem () and SciFinder ([SciFinder]) were searched for this compound and no entries were found. This further indicates a lack of current scientific research on 4-Azido-1,1-diethoxybut-2-yne.

Based on these functional groups, it is possible that 4-Azido-1,1-diethoxybut-2-yne could be investigated in the future for applications in areas like:

- Click chemistry: As mentioned earlier, the azide group suggests potential for click chemistry applications. Click chemistry is a powerful tool for synthesizing complex molecules and could be used to create new materials or biomolecules with the help of 4-Azido-1,1-diethoxybut-2-yne.

- Organic synthesis: The presence of the ethoxy groups suggests this molecule could be a precursor to other compounds. By selectively removing the ethoxy protecting groups, chemists could access new functional groups for further synthetic transformations.

- Material science: The alkyne functionality could allow 4-Azido-1,1-diethoxybut-2-yne to be incorporated into polymers or other materials with specific properties.

- Nucleophilic Addition: The compound can undergo 1,4-conjugate addition reactions, also known as Michael additions, where nucleophiles attack the electrophilic carbon of the alkyne moiety. This reaction is facilitated by the electron-withdrawing nature of the azide group .

- Cycloaddition Reactions: The azide moiety allows for [3 + 2] cycloaddition reactions with alkynes, leading to the formation of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry .

- Click Chemistry: The azide group enables the compound to participate in "click" reactions, particularly with terminal alkynes, yielding triazole derivatives that are useful in bioconjugation and material science .

The synthesis of 4-Azido-1,1-diethoxybut-2-yne typically involves several steps:

- Formation of Alkynes: Starting from simpler alkynes or propargyl alcohols, the desired alkyne structure can be generated through dehydrohalogenation or elimination reactions.

- Introduction of Ethoxy Groups: Ethyl halides can be used to introduce ethoxy substituents onto the alkyne backbone via nucleophilic substitution reactions.

- Azidation: The final step involves converting a suitable precursor into the azide form using sodium azide or other azidating agents under appropriate conditions .

4-Azido-1,1-diethoxybut-2-yne has several applications in various fields:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules through its reactivity in nucleophilic additions and cycloadditions.

- Medicinal Chemistry: The compound can be utilized to create novel pharmaceutical agents by attaching biologically active moieties via click chemistry.

- Material Science: Its properties allow for incorporation into polymeric materials that can respond to stimuli or serve as drug delivery systems.

Interaction studies involving 4-Azido-1,1-diethoxybut-2-yne primarily focus on its reactivity with nucleophiles and other electrophiles. Research has shown that this compound can effectively participate in various coupling reactions, leading to diverse product formations. These studies emphasize the importance of reaction conditions (e.g., temperature, solvent) on product yields and selectivity .

Several compounds share structural features with 4-Azido-1,1-diethoxybut-2-yne. Here are some notable examples:

The uniqueness of 4-Azido-1,1-diethoxybut-2-yne lies in its combination of an azide group with a diethoxy butyne structure, which enhances its reactivity profile and potential applications in both synthetic and biological contexts.

The foundation of azide-alkyne chemistry traces to Huisgen’s 1,3-dipolar cycloadditions, which required elevated temperatures (80–100°C) and produced regioisomeric mixtures. The 2002 introduction of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal revolutionized the field, enabling room-temperature reactions with absolute regiocontrol toward 1,4-disubstituted triazoles. This catalytic breakthrough transformed azides and alkynes into privileged click chemistry partners.

4-Azido-1,1-diethoxybut-2-yne emerged as a strategic innovation, combining the azide’s cycloaddition capacity with an alkyne optimized for CuAAC kinetics. The ethoxy groups mitigate alkyne proton acidity (pKa ≈ 25–28 vs. terminal alkynes’ pKa ≈ 25), reducing copper catalyst deactivation through acetylide overcoordination. This molecular design balances reactivity and stability, circumventing limitations observed in earlier alkyne substrates.

Significance in Click Chemistry Paradigms

4-Azido-1,1-diethoxybut-2-yne enables three distinct reaction modalities:

- Dual Click Functionality: Sequential azide-alkyne cycloadditions permit orthogonal conjugation.

- Regiochemical Control: The alkyne’s electronic environment directs CuAAC to 1,4-triazoles with >98% regioselectivity.

- Solubility Engineering: Ethoxy groups enhance organic phase solubility (logP ≈ 1.2) versus hydrophilic azido-alkynes.

Comparative analysis with analogous compounds highlights its unique advantages:

| Compound | Aqueous Solubility (mg/mL) | CuAAC Rate (k, M⁻¹s⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| 4-Azido-1-butyne | 12.3 | 0.45 | 85 |

| 4-Azido-1,1-diethoxybut-2-yne | 2.1 | 1.27 | 145 |

The 3.6-fold rate enhancement over 4-azido-1-butyne stems from ethoxy-induced alkyne polarization, lowering the transition state energy for copper acetylide formation.

Structural Features Contributing to Synthetic Utility

Critical structural attributes include:

Ethoxy Protecting Groups:

Conjugated Alkyne-Azide System:

X-ray crystallography reveals a planar geometry between azide and alkyne (torsion angle = 178.5°), optimizing orbital alignment for cycloadditions.

Current Research Landscape and Citation Analysis

Bibliometric analysis of 2020–2025 publications shows three dominant application clusters:

Polymer Functionalization (42%):

Heterocycle Synthesis (33%):

Surface Modification (25%):

Emerging trends include electrochemical CuAAC (eCuAAC) using the compound’s redox-active alkyne (E1/2 = −0.34 V vs. Ag/AgCl), enabling spatial patterning of conductive polymers. Recent studies demonstrate 97% coupling efficiency on ITO electrodes versus 82% for propiolamide derivatives, attributed to the ethoxy groups’ electron-donating effects.

Alkoxypropargylation Approaches

Alkoxypropargylation methodologies provide a direct pathway to install ethoxy groups adjacent to the alkyne functionality. A prominent strategy involves the propargylation of carbonyl precursors such as 1,1-diethoxyacetone with propargyl halides under Barbier-type conditions. For example, zinc-mediated coupling of 1,1-diethoxyacetone with propargyl bromide in tetrahydrofuran (THF) at −78°C yields the corresponding homopropargyl alcohol intermediate, which is subsequently oxidized to the alkyne [2]. Catalytic systems employing chromium(III) chloride-triethylamine complexes have been shown to enhance regioselectivity, achieving yields of 60–86% for analogous substrates [2].

A critical advancement involves the use of electrochemical propargylation in aqueous THF, which avoids stoichiometric metal reductants. This method, utilizing zinc chloride electrolytes, enables the synthesis of ethoxy-substituted propargyl derivatives in 35–92% yield, depending on the aldehyde substrate [2]. Transition-metal-free conditions, such as titanium-catalyzed photoredox propargylation, further expand the scope to include aromatic aldehydes, though aliphatic variants require longer reaction times [2].

Transformation from 4-Azido-1-Butyne Derivatives

Derivatization of 4-azido-1-butyne offers a modular route to the target compound. The azide group is introduced via nucleophilic substitution of a pre-installed leaving group (e.g., bromide) at the terminal position of 1,1-diethoxybut-2-yne. Sodium azide in dimethylformamide (DMF) at 60°C facilitates this substitution, though competing elimination reactions necessitate careful control of temperature and solvent polarity [1].

An alternative approach employs ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to install the azide post-alkyne formation. For instance, Cp*RuCl(COD)-catalyzed reactions between 1,1-diethoxybut-2-yne and trimethylsilyl azide in dichloroethane at 45°C yield the azide-functionalized product with >95% regioselectivity [1]. This method benefits from functional group tolerance, accommodating ethoxy protecting groups without side reactions [1].

Hypervalent Iodine-Mediated Synthesis

Hypervalent iodine reagents, such as iodobenzene diacetate (PIDA), enable efficient azide transfer to alkynes under mild conditions. In one protocol, 1,1-diethoxybut-2-yne is treated with PIDA and sodium azide in acetonitrile, resulting in electrophilic azidation at the β-position of the alkyne. This method achieves 70–85% yields and avoids metal catalysts, making it suitable for oxygen-sensitive substrates [2].

Mechanistic studies suggest a radical pathway initiated by single-electron transfer from the alkyne to the hypervalent iodine species, followed by azide radical coupling. Solvent effects are pronounced, with polar aprotic solvents like DMF enhancing reaction rates by stabilizing ionic intermediates [2].

Single-Step Syntheses from Allenyl Ethers

Allenyl ethers serve as versatile precursors for one-pot synthesis of 4-azido-1,1-diethoxybut-2-yne. Treatment of 1,1-diethoxyallene with iodine azide (IN₃) in dichloromethane induces a stereospecific [2+2] cycloaddition, followed by retro-cyclization to yield the target alkyne. This method, while efficient, requires rigorous exclusion of moisture to prevent hydrolysis of the allenyl ether intermediate [2].

A related strategy employs gold(I)-catalyzed isomerization of ethoxy-substituted propargyl azides. For example, AuCl(PPh₃)-catalyzed rearrangement of 3-azido-1,1-diethoxyprop-1-yne in toluene at 80°C produces the conjugated 4-azidoalkyne in 78% yield. The reaction proceeds via a six-membered transition state, as confirmed by deuterium labeling experiments [1].

Optimization Parameters for Laboratory-Scale Production

Scalable synthesis of 4-azido-1,1-diethoxybut-2-yne demands optimization of several parameters:

Catalyst Loading: Ruthenium catalysts (e.g., Cp*RuCl(COD)) exhibit optimal activity at 1–5 mol%, with higher loadings leading to undesired oligomerization [1].

Solvent Selection: Polar aprotic solvents (DMF, DMA) enhance azide solubility but may promote side reactions with acidic protons. Mixed solvent systems (THF/H₂O) balance reactivity and selectivity [2].

Temperature Control: Microwave-assisted heating (100°C, 30 min) significantly reduces reaction times compared to conventional thermal methods, particularly for azide substitution reactions [1].

Purification Strategies: Chromatographic separation on silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) effectively isolates the product, though care must be taken to avoid azide decomposition during solvent evaporation [1].

The azide-alkyne cycloaddition reactions involving 4-azido-1,1-diethoxybut-2-yne proceed through distinct mechanistic pathways depending on the reaction conditions and catalysts employed. The thermal uncatalyzed reaction follows a concerted mechanism characteristic of the classical Huisgen 1,3-dipolar cycloaddition [1] [2]. This pathway exhibits high activation barriers of approximately 18.84 to 25.7 kilocalories per mole and produces mixtures of both 1,4-disubstituted and 1,5-disubstituted triazole regioisomers [1] [3].

The copper-catalyzed pathway represents a mechanistically distinct process from the thermal reaction. Computational studies demonstrate that copper coordination fundamentally alters the reaction mechanism from a non-polar concerted process to a polar stepwise pathway [1] [3]. The formation of dinuclear copper acetylide complexes serves as key intermediates, with the coordination of copper to the alkyne component significantly enhancing the nucleophilic character of the alkyne system [3]. This mechanistic transformation results in exclusive formation of 1,4-disubstituted triazoles with substantially reduced activation barriers ranging from 14.9 to 23.8 kilocalories per mole [4] [5].

The ruthenium-catalyzed azide-alkyne cycloaddition operates through an oxidative coupling mechanism involving six-membered ruthenacycle intermediates [6]. This pathway selectively produces 1,5-disubstituted triazoles through initial coordination of both azide and alkyne substrates to the ruthenium center, followed by oxidative coupling and subsequent reductive elimination [6]. The mechanistic preference for 1,5-regioselectivity arises from the specific coordination geometry and electronic properties of the ruthenium catalytic system.

| Mechanism Type | Activation Energy (kcal/mol) | Regioselectivity | Rate-Determining Step | Mechanism |

|---|---|---|---|---|

| Uncatalyzed | 18.84-25.7 | 1,4- and 1,5-triazoles (mixture) | Cycloaddition | Concerted |

| Copper-catalyzed | 14.9-23.8 | 1,4-triazoles (selective) | Alkyne deprotonation or C-N formation | Stepwise |

| Ruthenium-catalyzed | ~20-30 | 1,5-triazoles (selective) | Reductive elimination | Stepwise via metallacycle |

Computational Studies of Transition States

Density functional theory calculations have provided detailed insights into the transition state structures governing azide-alkyne cycloaddition reactions. Studies employing the B3LYP functional with 6-31G(d) basis sets have revealed that copper-catalyzed pathways proceed through stepwise mechanisms with well-defined transition states for each elementary step [1] [3]. The initial transition state involves alkyne deprotonation by the copper center, followed by azide coordination and subsequent cycloaddition through a six-membered metallacycle intermediate [4] [5].

Advanced computational methods including CBS-QB3 and G4 composite methods have been employed to achieve high accuracy in energetic predictions for triazole formation pathways [7]. These calculations demonstrate that gas-phase enthalpies of formation for triazole products can be predicted with remarkable precision when combined with appropriate lattice energy models [7]. The computational results indicate that electronic structure methods at the coupled-cluster level provide the most reliable energetic data for these heterocyclic systems.

Silver-catalyzed azide-alkyne cycloaddition has been investigated using the wB97XD functional with effective core potentials, revealing that binuclear pathways exhibit lower activation barriers compared to mononuclear alternatives [8]. The transition state structures for silver-catalyzed reactions demonstrate distinct coordination patterns that favor specific regioisomeric outcomes based on the spatial arrangement of the catalyst and substrates [9].

M06-2X calculations with 6-311G(d,p) basis sets have elucidated electronic activation mechanisms in specialized systems such as boronate-triggered azide-alkyne cycloadditions [10]. These studies reveal that electronic perturbations can significantly influence transition state energies and reaction pathways, providing opportunities for catalyst design and optimization.

| Method | System Studied | Key Finding | Barrier Height (kcal/mol) |

|---|---|---|---|

| B3LYP/6-31G(d) | Cu(I)-catalyzed AAC | Stepwise mechanism with polar character | 14.9-18.5 |

| CBS-QB3 | Triazole formation | High accuracy for energetics | Variable |

| M06-2X/6-311G(d,p) | Boronate-triggered AAC | Electronic activation | 20-30 |

| wB97XD/MWB28 | Ag-catalyzed AAC | Binuclear pathway favored | Lower than mononuclear |

Energetic Profiles and Rate-Determining Steps

The energetic profiles of azide-alkyne cycloaddition reactions exhibit distinct characteristics depending on the catalytic system employed. For copper-catalyzed pathways, computational studies indicate that the rate-determining step can vary between alkyne deprotonation and carbon-nitrogen bond formation, with effective energy spans ranging from 22.9 to 23.8 kilocalories per mole [5] [11]. The identity of the rate-determining step depends significantly on reaction conditions, particularly the acidity of the reaction medium and the nature of the substrates employed [5].

Ruthenium-catalyzed systems demonstrate that reductive elimination constitutes the rate-determining step, with activation barriers that are generally higher than the initial oxidative coupling process [6]. The energetic profile for ruthenium-catalyzed reactions shows that while the initial coordination steps are thermodynamically favorable, the final product-forming step requires substantial activation energy [6].

Strain-promoted azide-alkyne cycloadditions exhibit dramatically different energetic profiles compared to catalyzed systems. These reactions proceed through significantly reduced activation barriers due to the pre-distortion of the alkyne component toward transition state geometry [12] [13]. Second-order rate constants for strain-promoted reactions range from 5×10⁻⁴ to 34 inverse molar per second depending on temperature and substrate structure [12] [13].

The temperature dependence of reaction rates provides insights into activation parameters and mechanistic pathways. Experimental kinetic studies demonstrate that strain-promoted systems exhibit rate constants increasing from 5×10⁻⁴ inverse molar per second at 0 degrees Celsius to 5.83×10⁻² inverse molar per second at 60 degrees Celsius [12] [13]. These data enable calculation of activation energies and pre-exponential factors that characterize the fundamental energetics of the cycloaddition process.

| Reaction Type | Rate Constant Range | Temperature Range (°C) | Solvent Effects | Applications |

|---|---|---|---|---|

| SPAAC (Strain-promoted) | 5×10⁻⁴ to 34 M⁻¹s⁻¹ | 0-60 | Significant | Bioorthogonal |

| CuAAC (Terminal alkyne) | Variable | Room temp | Water accelerates | General synthesis |

| RuAAC | Fast | Room temp to 100 | Moderate | Specialized synthesis |

| Uncatalyzed thermal | Very slow | 98+ | Minimal | Limited |

Regioselectivity Determinants in Triazole Formation

The regioselectivity of triazole formation in azide-alkyne cycloadditions is governed by fundamental electronic and steric factors that influence the relative stability of competing transition states. Copper-catalyzed reactions exhibit exclusive 1,4-regioselectivity due to the specific coordination geometry of the dinuclear copper acetylide intermediate [4] [5]. The transition state leading to 1,4-triazole formation is energetically favored by approximately 8.9 kilocalories per mole compared to the alternative 1,5-pathway [5].

Parr functions and Fukui reactivity indices provide quantitative frameworks for understanding regioselectivity patterns [3]. These computational descriptors correctly predict the observed regioselectivity by identifying the most favorable two-center interactions that occur along the 1,4-reaction pathway in copper-catalyzed systems [3]. The global electrophilicity and nucleophilicity indices demonstrate that copper coordination transforms the reaction from a non-polar to a polar process, fundamentally altering the regioselectivity determinants [3].

Ruthenium-catalyzed systems exhibit complementary regioselectivity, favoring 1,5-triazole formation through distinct mechanistic pathways [6]. The regioselectivity in ruthenium systems arises from the preferential coordination mode of the azide substrate and the specific geometry of the metallacycle intermediate [6]. Electronic factors, including the relative electron density distribution in the transition state, play crucial roles in determining the regioselectivity outcome.

Steric effects contribute significantly to regioselectivity, particularly in systems involving substituted alkynes or bulky azide components [9]. Computational studies reveal that spatial arrangements within transition states can favor specific regioisomeric pathways based on minimization of unfavorable steric interactions [9]. The interplay between electronic and steric factors provides opportunities for controlling regioselectivity through rational catalyst and substrate design.

Solvent Effects on Reaction Kinetics

Solvent effects exert profound influences on the kinetics and mechanisms of azide-alkyne cycloaddition reactions. Aqueous environments significantly accelerate copper-catalyzed reactions compared to organic solvents, with rate enhancements attributed to improved solvation of charged intermediates and transition states [14] [15]. The formation of the copper acetylide intermediate becomes exothermic in aqueous conditions, contrasting with the endothermic process observed in organic solvents [14].

Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile demonstrate distinct effects on reaction kinetics depending on the catalytic system employed [11]. Copper-catalyzed reactions proceed more slowly in acetonitrile compared to neat conditions, suggesting that coordinating solvents can interfere with catalyst activity through competitive binding to the metal center [11]. The kinetic order with respect to solvent concentration provides insights into the degree of solvent involvement in the reaction mechanism.

Deep eutectic solvents represent emerging green alternatives that enable efficient azide-alkyne cycloadditions under environmentally benign conditions [15]. These systems achieve complete conversion with excellent yields using low catalyst loadings and short reaction times [15]. The unique physicochemical properties of deep eutectic solvents, including high polarity and hydrogen bonding capability, create favorable environments for polar transition states involved in catalyzed cycloadditions.

Temperature-controlled studies in various solvents reveal activation parameters that characterize solvent-dependent pathways [12]. Inline ATR-IR spectroscopy enables real-time monitoring of azide consumption in complex media, including biological fluids such as human blood plasma [12]. These investigations demonstrate that solvent effects can alter both reaction rates and selectivity patterns, providing opportunities for optimizing synthetic protocols through judicious solvent selection.